methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate
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Description
Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the indole moiety and thiophene ring are particularly noteworthy, as these structures are often associated with various pharmacological effects.
Chemical Formula
Physical Properties
Property | Value |
---|---|
Molecular Weight | 302.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anticancer Activity
Research has highlighted the anticancer potential of similar indole-based compounds. For instance, studies have shown that compounds featuring indole derivatives exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: Indole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. The indole structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
The neuroprotective effects are hypothesized to result from antioxidant activity and the modulation of neuroinflammatory processes. Animal models have shown that administration of similar compounds can reduce oxidative stress markers and improve cognitive function.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Reduction in oxidative stress |
Comparative Analysis with Related Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
---|---|---|---|
Methyl 2-methyl-4-(...) | Yes | Yes | Potential |
Similar Indole Derivative A | Yes | Moderate | Yes |
Similar Indole Derivative B | Moderate | Yes | No |
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H16N2O3S/c1-10-14(19(23)24-2)16(17(20-10)13-8-5-9-25-13)15-11-6-3-4-7-12(11)21-18(15)22/h3-9,15,20H,1-2H3,(H,21,22) |
InChI Key |
SXNAWXWNGASVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CS2)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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